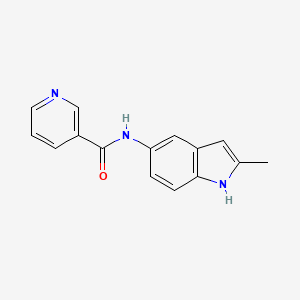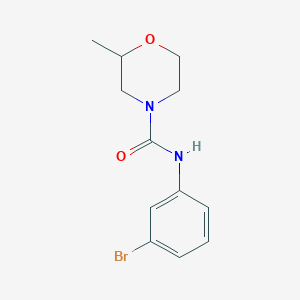
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide exerts its effects by binding to specific sites on GPCRs, which are membrane proteins that are involved in the transduction of extracellular signals into intracellular responses. By modulating the activity of GPCRs, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide can alter the release of neurotransmitters, the activation of second messenger systems, and the regulation of ion channels. In addition, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide can also target specific signaling pathways that are involved in cell proliferation, differentiation, and survival, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific system or tissue that is being studied. In the nervous system, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been found to enhance the release of dopamine and acetylcholine, while inhibiting the release of glutamate and GABA. In cancer cells, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In the cardiovascular system, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been found to reduce the infarct size and improve the cardiac function after myocardial infarction, as well as inhibit the activation of immune cells and the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to target specific GPCRs and signaling pathways. However, there are also some limitations to its use, such as its potential toxicity and off-target effects, as well as the need for careful dose optimization and timing.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, including its potential applications in other fields of research, such as immunology and metabolism. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, as well as its potential interactions with other drugs and compounds. Finally, there is a need for the development of more specific and potent analogs of N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, which could have even greater therapeutic potential.
Synthesemethoden
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide can be synthesized through a multistep process that involves the reaction of 3-bromoaniline with 2-methylmorpholine-4-carboxylic acid, followed by a coupling reaction with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to modulate the activity of G protein-coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. In cancer research, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in cell cycle progression and apoptosis. In cardiovascular research, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to reduce the ischemic injury and inflammation associated with myocardial infarction by modulating the activity of immune cells and cytokines.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-8-15(5-6-17-9)12(16)14-11-4-2-3-10(13)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRGJLRFJMDZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

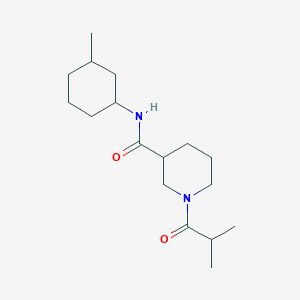

![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
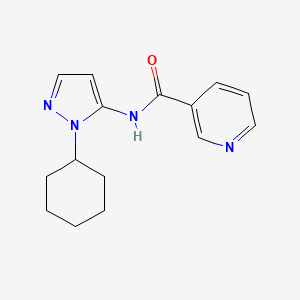
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
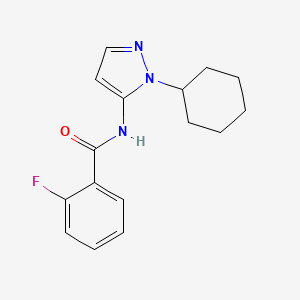
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)



![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)

